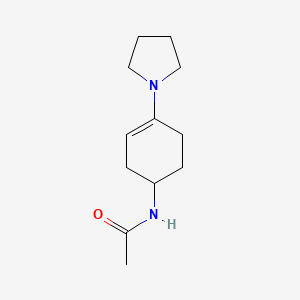

N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to a cyclohexene ring, which is further connected to an acetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

Cyclohexene Ring Formation: The cyclohexene ring is formed via the hydrogenation of benzene or through the Diels-Alder reaction involving cyclohexadiene.

Coupling Reaction: The pyrrolidine and cyclohexene rings are coupled using a suitable coupling agent, such as a Grignard reagent or organolithium compound.

Acetamide Group Addition:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

Raw Material Preparation: Ensuring high purity of starting materials.

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.

Purification: Employing techniques like recrystallization, distillation, or chromatography to obtain the pure compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of cyclohexene epoxide or cyclohexanone.

Reduction: Formation of N-(4-(Pyrrolidin-1-yl)cyclohexyl)acetamide.

Substitution: Formation of this compound derivatives with various substituents.

Aplicaciones Científicas De Investigación

N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.

Industrial Applications: The compound is explored for its use in the synthesis of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The cyclohexene ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The acetamide group can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparación Con Compuestos Similares

- N-(1-Cyclohexen-1-yl)pyrrolidine

- 1-(1-Pyrrolidino)-1-cyclohexene

- 1-(1-Pyrrolidinyl)cyclohexene

Comparison: N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide is unique due to the presence of the acetamide group, which imparts additional chemical reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds that lack this functional group. The combination of the pyrrolidine and cyclohexene rings also provides a distinct three-dimensional structure, enhancing its interaction with biological targets and making it a valuable scaffold in drug design.

Actividad Biológica

N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide, also known by its CAS number 102745-76-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N2O, with a molecular weight of 208.30 g/mol. The compound features a pyrrolidine ring and a cyclohexene moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₂O |

| Molecular Weight | 208.30 g/mol |

| CAS Number | 102745-76-6 |

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound has potential antimicrobial effects against certain bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition .

- Cytotoxicity : In vitro assays have assessed the cytotoxic effects of this compound on different cell lines, revealing that it does not exhibit significant cytotoxicity at concentrations up to 50 µM .

The mechanisms through which this compound exerts its effects are still being elucidated. However, it is hypothesized that:

- Acetylcholinesterase Inhibition : Similar compounds in the literature have demonstrated acetylcholinesterase (AChE) inhibitory activity, which could suggest a potential for this compound to interact with cholinergic pathways .

1. In Vitro Studies

A study focused on the synthesis and evaluation of various derivatives of acetamides, including this compound. The results indicated that compounds with similar structures exhibited significant AChE inhibition, suggesting that this compound may also possess similar activity .

2. Comparative Analysis with Related Compounds

A comparative analysis was conducted between this compound and other structurally related compounds. The findings showed that while some derivatives exhibited high selectivity for AChE over butyrylcholinesterase (BuChE), the activity of this compound needs further exploration to establish its efficacy and selectivity profiles .

Propiedades

IUPAC Name |

N-(4-pyrrolidin-1-ylcyclohex-3-en-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-10(15)13-11-4-6-12(7-5-11)14-8-2-3-9-14/h6,11H,2-5,7-9H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVGFFKZSAQHCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(=CC1)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.